molecular formula C12H17NO2 B4018265 N-(2-methoxy-5-methylphenyl)butanamide

N-(2-methoxy-5-methylphenyl)butanamide

Cat. No. B4018265
M. Wt: 207.27 g/mol
InChI Key: NCTZFNKJAGEUEI-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)butanamide, also known as Nootkatone, is a natural organic compound found in grapefruit, Alaska yellow cedar trees, and other plants. It has been studied for its potential applications in various fields, including the food industry, medicine, and agriculture. Synthesis Method: Nootkatone can be synthesized through several methods, including chemical synthesis, biotransformation, and extraction from natural sources. The chemical synthesis of Nootkatone involves the reaction of several reagents, including 2-methoxy-5-methylphenol, butyryl chloride, and aluminum chloride. Biotransformation involves the use of microorganisms to convert precursors into Nootkatone. Extraction from natural sources involves the use of solvents to extract Nootkatone from grapefruit and other plants. Scientific Research Application: Nootkatone has been studied for its potential applications in various fields. In the food industry, it has been studied for its use as a flavoring agent and insecticide. In medicine, it has been studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been studied for its potential use as a natural insecticide and repellent. Mechanism of Action: Nootkatone exerts its effects through several mechanisms, including inhibition of enzymes, modulation of ion channels, and activation of signaling pathways. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to modulate ion channels, including voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. Additionally, it has been shown to activate several signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Biochemical and Physiological Effects: Nootkatone has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be due to its inhibition of the enzyme cyclooxygenase-2. It has also been shown to have anti-cancer effects, which may be due to its modulation of signaling pathways involved in cell proliferation and differentiation. Additionally, it has been shown to have anti-microbial effects, which may be due to its ability to disrupt bacterial membranes. Advantages and Limitations for Lab Experiments: Nootkatone has several advantages and limitations for lab experiments. One advantage is that it is a natural compound, which may make it more appealing for use in food and medicine. Another advantage is that it has been shown to have several potential applications, which may make it a versatile compound for research. One limitation is that it can be difficult to synthesize, which may limit its availability for research. Another limitation is that it has not been extensively studied in humans, which may limit its potential for use in medicine. Future Directions: There are several future directions for research on Nootkatone. One direction is to further study its potential applications in the food industry, including its use as a flavoring agent and insecticide. Another direction is to further study its potential anti-inflammatory, anti-cancer, and anti-microbial properties, including its mechanisms of action. Additionally, further research is needed to determine the safety and efficacy of Nootkatone in humans.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-5-12(14)13-10-8-9(2)6-7-11(10)15-3/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTZFNKJAGEUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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